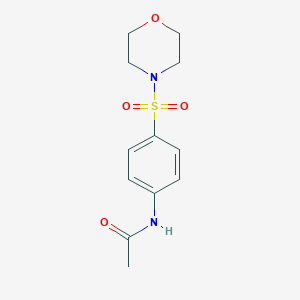

N-(4-(Morpholino-sulfonyl)phenyl)acetamid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The compound has a molar refractivity of 70.7±0.4 cm³ .Physical And Chemical Properties Analysis

“N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide” has a density of 1.4±0.1 g/cm³ and a molar volume of 208.9±3.0 cm³ . It has a polar surface area of 84 Ų and a polarizability of 28.0±0.5 10^-24 cm³ .Wirkmechanismus

Target of Action

N-(4-(Morpholinosulfonyl)phenyl)acetamide, also known as N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide or N-(4-morpholin-4-ylsulfonylphenyl)acetamide, primarily targets Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth .

Mode of Action

This compound interacts with DHFR by binding to its active sites . The binding interactions of the compound with DHFR are strong, which inhibits the function of the enzyme . This inhibition disrupts the tetrahydrofolate synthesis pathway, affecting DNA synthesis and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of purines, thymidylate, and certain amino acids . This disruption affects DNA synthesis and cell growth, particularly in rapidly dividing cells .

Result of Action

The inhibition of DHFR by N-(4-(Morpholinosulfonyl)phenyl)acetamide leads to a disruption in DNA synthesis and cell growth . This disruption can lead to cell cycle arrest , making the compound potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide in lab experiments is its specificity for HDAC inhibition, which allows for the study of the effects of histone acetylation on gene expression and cellular processes. However, one limitation is its potential toxicity at high doses, which can lead to off-target effects and cell death.

Zukünftige Richtungen

There are several future directions for the study of N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide. One area of research is the development of more potent and selective HDACis with fewer off-target effects. Another area of research is the combination of N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide with other chemotherapeutic agents to enhance their anti-cancer effects. Additionally, the study of N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide in other disease models, such as neurodegenerative diseases and autoimmune disorders, may provide new insights into its potential therapeutic applications.

Synthesemethoden

N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide can be synthesized through a multi-step process involving the condensation of 4-(4-morpholinylsulfonyl)aniline with ethyl chloroacetate, followed by hydrolysis and subsequent acetylation of the resulting intermediate. The final product is obtained through crystallization and purification.

Wissenschaftliche Forschungsanwendungen

Dihydrofolat-Reduktase (DHFR)-Inhibitor

Diese Verbindung wurde als möglicher Inhibitor der Dihydrofolat-Reduktase (DHFR) untersucht, einem Schlüsselenzym, das am Folatweg beteiligt ist . Die Hemmung von DHFR ist ein gängiger Mechanismus, über den antimikrobielle und Antitumoraktivitäten gezeigt werden .

Antimikrobielle Aktivität

Die Verbindung hat eine signifikante antimikrobielle Aktivität gezeigt. Sulfonamide, die mit Acetamid-Fragmenten konjugiert sind, wie diese Verbindung, zeigen antimikrobielle Aktivitäten .

Antikrebsaktivität

Die Verbindung wurde auf ihre zytotoxische Aktivität gegen humane Lungenkarzinomzellen (A-549) und humane Brustkarzinomzellen (MCF-7) getestet . Die meisten der synthetisierten Verbindungen zeigten eine signifikante Aktivität gegen A-549 und MCF-7 im Vergleich zu 5-Fluorouracil (5-FU), das als Referenzmedikament verwendet wurde .

Antifungalaktivität

Sulfonamide, einschließlich dieser Verbindung, wurden als fungizid wirksam befunden .

Hypoglykämische Aktivität

Sulfonamide, einschließlich dieser Verbindung, wurden als hypoglykämisch wirksam befunden .

Anti-Schilddrüsen-Aktivität

Sulfonamide, einschließlich dieser Verbindung, wurden als anti-Schilddrüsen-wirksam befunden .

Diuretische Aktivität

Sulfonamide, einschließlich dieser Verbindung, wurden als diuretisch wirksam befunden .

Anti-HIV-Eigenschaften

Sulfonamide, einschließlich dieser Verbindung, wurden als anti-HIV-wirksam befunden

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVGZFWJCRPWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176014 | |

| Record name | N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21626-69-7 | |

| Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(4-morpholinylsulphonyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBL5FSA93L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)